(2-Fluoro-5-methoxy-3-(methylthio)phenyl)boronic acid
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Overview
Description
(2-Fluoro-5-methoxy-3-(methylthio)phenyl)boronic acid is an organoboron compound with the molecular formula C8H10BFO3S. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-methoxy-3-(methylthio)phenyl)boronic acid typically involves the reaction of a suitable aryl halide with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an aqueous or alcoholic solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-methoxy-3-(methylthio)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Phenols or quinones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted aromatic compounds depending on the reactants used.
Scientific Research Applications
(2-Fluoro-5-methoxy-3-(methylthio)phenyl)boronic acid has several applications in scientific research:
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds and drug development.
Industry: Used in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of (2-Fluoro-5-methoxy-3-(methylthio)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The boronic acid group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methoxyphenylboronic acid: Similar structure but lacks the methylthio group.
3-Methoxyphenylboronic acid: Contains a methoxy group but lacks the fluoro and methylthio groups.
2-(Methylthio)phenylboronic acid: Contains a methylthio group but lacks the fluoro and methoxy groups.
Uniqueness
(2-Fluoro-5-methoxy-3-(methylthio)phenyl)boronic acid is unique due to the presence of all three functional groups (fluoro, methoxy, and methylthio) on the aromatic ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes .
Properties
Molecular Formula |
C8H10BFO3S |
---|---|
Molecular Weight |
216.04 g/mol |
IUPAC Name |
(2-fluoro-5-methoxy-3-methylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C8H10BFO3S/c1-13-5-3-6(9(11)12)8(10)7(4-5)14-2/h3-4,11-12H,1-2H3 |
InChI Key |
FQVHMHQBHQGAFR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1F)SC)OC)(O)O |
Origin of Product |
United States |
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